![molecular formula C51H84N14O17 B3046350 Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr CAS No. 123167-52-2](/img/structure/B3046350.png)
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr
Overview
Description
Scientific Research Applications
Understanding Protein Structures
- Research on the amino-acid sequence of sarcine adenylate kinase from skeletal muscle has shown the importance of specific amino-acid compositions, including Asp, Leu, Lys, Glu, Arg, Val, Tyr, etc., in the structural and functional integrity of proteins (Heil et al., 1974).
Role in Immunostimulation
- A study designed immunostimulating peptides related to bioactive peptides thymosin alpha 1 and thymopentin, which included the sequence Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr. These peptides were tested for their ability to enhance human T lymphocytes' activation, though they did not show significant enhancement in this process (Mokotoff et al., 1990).
Insights into Enzyme Function
- Studies on enzymes such as adenylate kinase and histidine decarboxylase have utilized peptides with sequences including Asp, Leu, Lys, Glu, Arg, Val, Tyr, etc., to understand enzyme structure, function, and regulation (Heil et al., 1974); (Vaaler et al., 1982).
Applications in Disease Research
- Research involving sequences such as Asp-Leu-Kys-Glu-Arg-Lys-Asp-Val-Tyr is instrumental in understanding the molecular pathology of diseases like acromegaly and cancer (Guillemin et al., 1982); (Ardelt et al., 1991).
Peptide Synthesis and Analysis
- The sequence this compound has been used in the synthesis of peptides for structural analysis and for investigating the conformational behavior of neuropeptides (Bhattacharya et al., 2015).
Development of Diagnostic Tools
- Sequences including this compound are employed in the development of diagnostic assays, such as in the detection of antibodies to human T-lymphotropic virus (Wang et al., 1986).
Mechanism of Action
The mechanism of action of a peptide depends on its structure and the biological context in which it is used. Some peptides can act as signaling molecules, while others can have antimicrobial, immunomodulatory, or other effects . The specific mechanism of action for this peptide is not detailed in the available resources.
properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84N14O17/c1-26(2)22-35(62-42(73)30(54)24-39(69)70)47(78)60-31(10-5-7-19-52)43(74)61-34(17-18-38(67)68)46(77)59-33(12-9-21-57-51(55)56)44(75)58-32(11-6-8-20-53)45(76)63-36(25-40(71)72)48(79)65-41(27(3)4)49(80)64-37(50(81)82)23-28-13-15-29(66)16-14-28/h13-16,26-27,30-37,41,66H,5-12,17-25,52-54H2,1-4H3,(H,58,75)(H,59,77)(H,60,78)(H,61,74)(H,62,73)(H,63,76)(H,64,80)(H,65,79)(H,67,68)(H,69,70)(H,71,72)(H,81,82)(H4,55,56,57)/t30-,31-,32-,33-,34-,35-,36-,37-,41-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBJVNQBZKWQI-QMSQUTIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84N14O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153877 | |
Record name | Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1165.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123167-52-2 | |
Record name | Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123167522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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